Ether, bis(nonafluorobutyl)
Description
Significance of Perfluorinated Organic Compounds in Contemporary Chemical Science
Per- and polyfluoroalkyl substances (PFAS) are a broad category of synthetic organofluorine compounds characterized by the presence of multiple fluorine atoms attached to an alkyl chain. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional stability to these compounds. wikipedia.org This inherent stability makes them resistant to heat, oil, stains, grease, and water. wikipedia.org
Initially developed in the 1930s, PFAS found widespread use in the manufacturing of fluoropolymer coatings and a vast array of industrial and consumer products. wikipedia.orgitrcweb.org Their applications span across numerous sectors, including aerospace, semiconductor manufacturing, medical technology, automotive, construction, and electronics. itrcweb.org Common uses include waterproof fabrics, food packaging, firefighting foams, and the insulation of electrical wiring. wikipedia.org
The same chemical stability that makes PFAS desirable for industrial applications also leads to their persistence in the environment, earning them the moniker "forever chemicals". wikipedia.orgresearchgate.net Many PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), are persistent organic pollutants that can bioaccumulate in wildlife and humans. wikipedia.org
Overview of Perfluorinated Ethers as a Distinct Class of Fluorinated Compounds
Perfluoroethers are a specific class of organofluorine compounds that contain one or more ether functional groups. wikipedia.org Structurally, they are analogous to hydrocarbon ethers but possess the distinct properties associated with fluorocarbons. wikipedia.org The inclusion of an ether linkage within a perfluorinated carbon chain can impart thermoplastic properties to polymers, which is a significant technological advantage for manufacturing a variety of chemically resistant products. wikipedia.org
Low molecular weight perfluoroethers, such as those analogous to diethyl ether, have practical applications. For instance, fluorinated epoxides like tetrafluoroethylene (B6358150) oxide and hexafluoropropylene oxide serve as precursors to important comonomers used in the production of materials like Teflon. wikipedia.org Some perfluorinated ethers are key components in advanced applications; for example, Krytox, a grease produced from the polymerization of hexafluoropropylene oxide, is utilized in specialized lubrication contexts. wikipedia.org
Historical Evolution of Research on Perfluorinated Ethers and Their Analogues
Research into perfluorinated compounds began in the late 1930s, leading to the development of numerous commercial applications by the 1950s. itrcweb.org However, it wasn't until the late 1990s and early 2000s that the widespread presence of certain perfluorinated compounds, like PFOS, in the environment and in living organisms was discovered, identifying them as a new class of persistent organic pollutants. itrcweb.orggreenpeace.to
The recognition of the environmental persistence of long-chain PFAS led to regulatory actions and a shift in manufacturing towards shorter-chain per- and polyfluorinated compounds, some of which incorporate ether linkages. ncsu.edu In the quest for replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and halons, research has focused on fluorinated ethers due to their similar physical properties but distinct chemical and physiological characteristics. nist.gov The development of synthetic methods for producing these compounds has been a key challenge and an active area of research. nist.gov
Chemical Profile of Ether, bis(nonafluorobutyl)
Ether, bis(nonafluorobutyl), also known as perfluorodibutyl ether, is a perfluorinated ether with the chemical formula C8F18O. lookchem.com
Table 1: Chemical and Physical Properties of Ether, bis(nonafluorobutyl)
Synthesis and Manufacturing
The synthesis of perfluorinated ethers can be achieved through various methods. One common industrial technique for producing perfluorocompounds is electrofluorination. wikipedia.org Another approach involves the reaction of fluoroalcoholates with bromoethane (B45996) in the presence of a base and a phase transfer catalyst. researchgate.net A method for preparing polyfluoroalkylethyl ethers has been developed using this principle. researchgate.net
For the synthesis of methyl nonafluorobutyl ether, a related compound, a process involving the reaction of heptafluoro-n-butyryl fluoride (B91410) with silver fluoride, followed by reaction with dimethyl ether in the presence of water, has been described. chemicalbook.comgoogle.com
Applications in Advanced Technologies
Perfluorinated ethers, including bis(nonafluorobutyl) ether and its analogues, have found applications in several advanced technological fields due to their unique properties.
Role in Advanced Materials Science
The high thermal and chemical stability of perfluorinated compounds makes them valuable in materials science. solubilityofthings.com Specifically, fluorinated ethers are used in the formulation of electrolytes for high-voltage lithium metal batteries. researchgate.netacs.org For instance, nonafluorobutyl ether has been shown to enhance the stability of fluorobenzene-based electrolytes in these batteries. researchgate.net
Applications in the Electronics Industry
In the electronics industry, hydrofluoroethers (HFEs) are utilized for cleaning and cooling electronic and magnetic devices. researchgate.net Their low surface tension and high chemical resistance make them suitable for applications such as immersion cooling of electronic components, including in data centers. reddit.comtmcindustries.com Ether, bis(nonafluorobutyl) and similar compounds can be used as heat transfer fluids for applications like soak cooling and phase-change cooling of electronic devices. google.com
Use as a Specialized Solvent
Perfluorinated ethers are also employed as specialized solvents. solubilityofthings.com Their ability to form biphasic systems with organic solvents is the basis of the "fluorous biphasic system" concept, which facilitates the separation of catalysts and reactants in chemical processes. rsc.org Methyl nonafluorobutyl ether, for example, is used to compose mixed-solvent electrolytes for batteries. sigmaaldrich.com
Table of Compounds
Table 2: List of Chemical Compounds
Structure
3D Structure
Properties
CAS No. |
308-48-5 |
|---|---|
Molecular Formula |
C8F18O |
Molecular Weight |
454.06 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)butane |
InChI |
InChI=1S/C8F18O/c9-1(10,5(17,18)19)3(13,14)7(23,24)27-8(25,26)4(15,16)2(11,12)6(20,21)22 |
InChI Key |
LOJJTTDNNWYSGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Bis Nonafluorobutyl Ether
Advanced Synthetic Routes for Bis(nonafluorobutyl) Ether and Related Perfluorinated Ethers
The Williamson ether synthesis, a cornerstone of ether synthesis, involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com For the synthesis of perfluorinated ethers, this method requires significant modifications due to the different reactivity of fluorinated compounds. The reaction typically involves a polyfluoroalkanol alcoholate and an alkyl halide. masterorganicchemistry.com
Key considerations and modifications include:
Reactant Choice: The reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to elimination reactions, a side reaction that is exacerbated by the strong basicity of the alkoxide. masterorganicchemistry.comfrancis-press.com
Leaving Group: The efficiency of the reaction is dependent on the leaving group on the alkyl halide, with the reactivity order being I > Br > Cl. francis-press.com
Base and Solvent: Strong bases like sodium hydride (NaH) are often used to deprotonate the alcohol, forming the alkoxide irreversibly. masterorganicchemistry.com The choice of solvent is crucial; often, the parent alcohol of the alkoxide is used, though polar aprotic solvents like dimethyl sulfoxide (DMSO) are also effective. masterorganicchemistry.comfrancis-press.com
An illustrative example from early research is the reaction of sodium trifluoroethylate with ethyl bromide in dioxane at elevated temperatures to form the corresponding fluorinated ether.
| Parameter | Optimal Choice | Rationale | Citation |
|---|---|---|---|
| Alkyl Halide | Primary | Minimizes competing elimination reactions. | masterorganicchemistry.comfrancis-press.com |
| Leaving Group | Iodide > Bromide > Chloride | Higher reactivity leads to better yields and faster reaction rates. | francis-press.com |
| Base | NaH, KH | Irreversibly deprotonates the alcohol to form the alkoxide. | masterorganicchemistry.com |
| Solvent | Parent alcohol, DMSO, THF | Provides a suitable medium for the SN2 reaction. | masterorganicchemistry.comfrancis-press.com |
The addition of alcohols to unsaturated compounds is a versatile method for forming ethers. This approach is particularly useful for creating partially fluorinated ethers, which can serve as precursors to fully fluorinated compounds like bis(nonafluorobutyl) ether. sibran.ru
Addition to Alkenes: Alcohols can be added across the double bond of an alkene in an acid-catalyzed reaction. chemistrysteps.comyoutube.com The reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the alkoxy group attaches to the more substituted carbon. chemistrysteps.com A significant application is the reaction of aliphatic alcohols with perfluoroolefins, such as tetrafluoroethylene (B6358150) or hexafluoropropylene, in the presence of a base like potassium hydroxide (KOH), to yield partially fluorinated ethers. sibran.ru
Addition to Alkynes: Similar to alkenes, alcohols can add to the triple bond of alkynes, typically leading to the formation of enol ethers which can then be converted to ketones or further reacted. masterorganicchemistry.com
Addition to Epoxides: The ring-opening of epoxides by fluorinated alcohols provides a direct route to β-hydroxy ethers. fluorine1.ruresearchgate.net This reaction can be catalyzed by either acids or bases. fluorine1.ru The high ring strain of epoxides makes them susceptible to nucleophilic attack by alcohols, a reactivity that is more pronounced than in other ethers. libretexts.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be effective promoters for these reactions, even in the absence of a catalyst. researchgate.netarkat-usa.org
Electrochemical fluorination (ECF) is a primary industrial method for producing a wide range of perfluorinated compounds, including ethers. fluorine1.ru This technique involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410).
Two main ECF processes are:
Simons Process: This process uses a nickel anode with a cell potential of 5-6 V. It is effective for fluorinating various organic compounds, including ethers, but can lead to by-products due to the cleavage of C-O and C-C bonds. fluorine1.ru The yield of the desired perfluorinated ether can be moderate, and it tends to decrease as the molecular weight of the starting ether increases. fluorine1.ru
Phillips Petroleum Process (CAVE): This process utilizes a porous graphite (B72142) anode and is typically applied to volatile hydrocarbons.
ECF is often used as a final step to perfluorinate a partially fluorinated ether that has been synthesized through other methods. google.com While ECF can be cost-effective, yields can be diminished by fragmentation of the starting molecule. google.com For instance, new synthetic methods for perfluorobicyclic ethers involve the electrochemical fluorination of cycloalkyl-substituted carboxylic acids, with yields ranging from approximately 10% to 17%. researchgate.net
Several strategies exist to incorporate the crucial perfluoroalkyl (Rf) chain into an ether molecule.
Coupling Reactions: For unsymmetrical ethers containing both a perfluoroalkyl and a standard alkyl group, direct coupling reactions are necessary. These methods involve reacting a perfluoroalkyl-containing reactant with an alkyl-containing reactant. A photocatalytic radical coupling strategy has been developed for the synthesis of perfluoroalkoxylated arenes, involving the recombination of persistent N-hydroxyl radicals and transient Rf radicals. rsc.org
Use of Perfluoroalkyl Iodides: Perfluoroalkyl iodides are versatile reagents that can be used to introduce Rf groups. One approach involves the reaction of perfluoroalkyl iodides with N-(hetero)aryl-N-hydroxylamides under photocatalytic conditions to form O–Rf bonds. rsc.org
Transmetallation Reactions: Perfluoroalkyl copper-silver reagents, prepared via oxidative transmetallation, have shown effectiveness in forming C-C bonds with acid chlorides and can be used to substitute bromine on aromatic rings with perfluoroalkyl groups at elevated temperatures. researchgate.net
| Strategy | Description | Key Reagents | Advantages | Citation |
|---|---|---|---|---|
| Photocatalytic Radical Coupling | Generation and recombination of N-hydroxyl and perfluoroalkyl radicals. | Perfluoroalkyl iodides, N-(hetero)aryl-N-hydroxylamides, photocatalyst. | Mild reaction conditions, broad substrate scope. | rsc.org |
| Oxidative Transmetallation | Formation of perfluoroorgano copper-silver reagents from perfluoroorgano silver(I) and elemental copper. | Perfluoroorgano silver(I) reagents, copper. | Good for C-C bond formation with acid chlorides and substitution on aromatics. | researchgate.net |
Direct fluorination offers a straightforward route to perfluorinated ethers, including those with functional groups, from their hydrocarbon precursors.
Direct Fluorination with Elemental Fluorine: This method involves reacting the hydrocarbon analog of the desired ether with elemental fluorine. It has been successfully used to prepare perfluorinated functionalized, branched ethers with high yields (up to 90%) at ambient temperature and pressure. researchgate.net This technique has been applied to synthesize compounds like bis(perfluoroneopentyl) ether.
Functionalization of Perfluoropolyalkylethers (PFPAEs): Commercially available PFPAEs often have reactive end groups like acyl fluoride (–COF). acs.org These can be converted into other functional groups such as carboxylic acids, esters, amides, alcohols, or amines, which can then be used in further synthetic steps to build more complex ether structures. acs.orgresearchgate.net
A powerful method for synthesizing partially fluorinated ethers involves the in situ generation of fluorinated alkoxides, which are then immediately trapped by an alkylating agent.
This process typically involves:
Reacting a perfluoroacyl chloride (RfCOCl) with an alkali metal fluoride, such as potassium fluoride (KF), in a suitable solvent like diglyme. cas.cnresearchgate.net
The initially formed alkoxide is unstable and rearranges, but in the presence of an alkylating agent, it can be trapped to form the desired ether.
The success of this reaction hinges on the balance between the stability and nucleophilicity of the in situ generated alkoxide and the reactivity of the alkylating agent. cas.cn
Powerful alkylating agents like dimethyl sulfate (B86663) and alkyl triflates are effective in this synthesis. cas.cn The reaction is typically carried out at elevated temperatures (80–100 °C). cas.cn This method is particularly advantageous as it avoids the isolation of potentially unstable fluorinated alkoxide intermediates.
Mechanistic Investigations of Bis(nonafluorobutyl) Ether Reactivity
The reactivity of perfluorinated ethers like bis(nonafluorobutyl) ether is characterized by the high strength of the carbon-fluorine bond, which imparts significant chemical and thermal stability. However, under specific conditions, these molecules can undergo various transformations. Mechanistic investigations into these reactions are crucial for understanding their environmental fate and for developing novel synthetic applications.
Free Radical Reactions Involving Perfluoroalkyl Iodides in Ether Synthesis
The synthesis of fluorinated compounds, including ethers, can be achieved through free-radical pathways, often initiated from perfluoroalkyl iodides (RFI). These reactions are versatile for forming carbon-perfluoroalkyl bonds.
The general mechanism is initiated by the homolytic cleavage of the relatively weak carbon-iodine bond in the perfluoroalkyl iodide. This cleavage can be induced by various means, including peroxides, dithionite, metal oxidants, or light irradiation. researchgate.netnih.gov A proposed mechanism involves the formation of a halogen bonding complex between the perfluoroalkyl iodide and a base or amine. nih.gov This complex weakens the C-I bond, facilitating its homolytic cleavage under mild conditions to generate a perfluoroalkyl radical (RF•) and an iodine radical (I•). nih.gov
Once generated, the highly electrophilic perfluoroalkyl radical can participate in several reactions. A common pathway is the addition across a carbon-carbon multiple bond, such as in an alkene. conicet.gov.ar This addition forms a new carbon-centered radical intermediate, which can then abstract an iodine atom from another molecule of RFI to yield the final product and propagate the radical chain. conicet.gov.ar While not specifically detailed for bis(nonafluorobutyl) ether, this radical addition mechanism is a fundamental strategy for creating the C-O-C ether linkage when substrates like unsaturated alcohols or vinyl ethers are employed.
An alternative, iodine-free method for generating perfluoroalkyl radicals involves the use of α-(perfluoroalkylsulfonyl)propiophenones. Upon irradiation with light, these reagents undergo homolysis, inspired by Norrish type I reactions, to release a perfluoroalkyl radical, sulfur dioxide, and a propiophenone radical. nih.gov
Oxidative Transformations and Dehydrogenation Processes Involving Perfluorinated Ethers
Perfluorinated ethers are generally resistant to oxidation due to the absence of easily abstractable hydrogen atoms and the strength of the C-F and C-O bonds. However, transformations can be induced by powerful oxidizing agents, particularly hydroxyl (HO•) and sulfate (SO4•–) radicals, which are often generated in advanced oxidation processes (AOPs). nih.gov
Fully perfluorinated ethers and perfluoroalkyl ether carboxylic acids (PFECAs) are typically resistant to attack by hydroxyl radicals. nih.govnih.gov Significant oxidation by HO• generally requires the presence of a C-H bond within the molecule, which can be abstracted to initiate degradation. nih.govacs.org
Sulfate radicals are stronger direct electron transfer oxidants than hydroxyl radicals and can react with certain perfluorinated compounds. nih.gov For PFECAs, studies suggest that the initial site of attack by SO4•– is the carboxylate headgroup, leading to decarboxylation. nih.gov This transformation can be followed by subsequent spontaneous steps like HF elimination and hydrolysis. nih.govacs.org The ether linkage itself is generally not the primary site of attack in these oxidative processes. nih.gov In the case of polyfluoroalkyl ethers containing an -O-CFH- moiety, this site is more susceptible to attack by SO4•–. nih.gov
Dehydrogenation is a relevant process for polyfluorinated ethers that contain C-H bonds. For instance, in biological systems, monooxygenation can occur at a -CH2- group adjacent to the ether oxygen, forming an unstable hemiacetal that subsequently undergoes O-dealkylation. nih.gov While not a direct dehydrogenation of a perfluorinated structure, it represents an oxidative pathway available to partially fluorinated ethers.
Table 1: Second-Order Rate Constants for the Oxidation of Select Per- and Polyfluoroalkyl Ether Acids (PFEAs) by Sulfate and Hydroxyl Radicals
Compound Class Specific Compound Oxidant Rate Constant (k) (M-1 s-1) Polyfluoroalkyl ether acids with -O-CFH- moiety Various •OH (0.5–1.0) × 106 SO4•– (0.89–4.6) × 106 Perfluoroalkyl ether carboxylic acids (PFECAs) HFPO-DA (GenX) SO4•– (0.85–9.5) × 104 PMPA / PEPA SO4•– (1.2–2.0) × 104
Data sourced from a study on the oxidation of various PFAS by sulfate and hydroxyl radicals. nih.gov
Hydrolytic Stability and Reaction Pathways of Perfluorinated Ethers
A defining characteristic of perfluorinated ethers like bis(nonafluorobutyl) ether is their exceptional hydrolytic stability. The strong C-F and C-O bonds, shielded by the highly electronegative fluorine atoms, are not susceptible to attack by water under normal environmental conditions. This chemical inertness contributes to their persistence.
While direct hydrolysis is not a significant degradation pathway, transformations can occur in aqueous environments through other mechanisms. Reductive degradation pathways initiated by hydrated electrons (eaq–) have been studied for related perfluorinated compounds. researchgate.net These highly reactive species, which can be generated photochemically, can initiate defluorination. For perfluorinated carboxylic acids (PFCAs), the reaction with hydrated electrons can lead to a decarboxylation–hydroxylation–elimination–hydrolysis (DHEH) pathway. acs.org This process involves the removal of the carboxylate group, yielding an unstable perfluorinated alcohol intermediate that rapidly eliminates hydrogen fluoride. acs.org Although bis(nonafluorobutyl) ether lacks a carboxylate group, this highlights that degradation in aqueous systems is often initiated at functional groups or through powerful reducing agents rather than by direct hydrolysis of the ether linkage.
Photolytic Reactivity and Degradation Initiation in Perfluorinated Ethers
Direct photolysis of perfluorinated ethers by sunlight is generally negligible due to the lack of chromophores that absorb light in the visible spectrum and the high energy required to cleave the C-F and C-O bonds. However, degradation can be initiated by indirect photolytic processes.
In the presence of specific photosensitizers or reagents, ultraviolet (UV) irradiation can lead to the degradation of perfluorinated compounds. A key pathway is the generation of hydrated electrons (eaq–) in systems such as UV/sulfite. acs.org These hydrated electrons are potent reducing agents that can attack the perfluorinated molecule. For related PFAS, this attack can initiate a cascade of reactions, including C-F bond cleavage (H/F exchange) and, if a carboxylate group is present, a DHEH process that results in chain-shortening. acs.org The degradation and defluorination kinetics in such systems are often dependent on the specific structure of the PFAS, including the length of the fluoroalkyl chain. acs.org
Catalytic Effects and Reaction Mechanisms in Perfluorinated Ether Chemistry
Catalysis can play a significant role in both the synthesis and transformation of perfluorinated ethers. Due to their high stability, harsh conditions or highly active catalysts are often required to effect chemical changes.
One documented catalytic process involves the conversion of perfluorinated polyethers bearing carboxylic acid fluoride terminal groups into stable, inert ethers. This reaction can be carried out by treating the starting material with elemental fluorine at elevated temperatures (50 to 350 °C) in the presence of a metallic catalyst, such as metallic silver. fk100.de The mechanism involves the catalytic cleavage of the acid fluoride group, which splits off as carbonyl difluoride (COF2), resulting in a perfluorinated ether with a stable terminal group. This process is advantageous as it avoids the use of more aggressive reagents. fk100.de
In a broader context, transition metal complexes are frequently used as catalysts in organic transformations. researchgate.net The unique electronic properties of perfluoroalkyl groups can influence the activity and selectivity of these catalysts. For example, lanthanide and copper(II) complexes of bis[(perfluoroalkyl)sulfonyl]imides have demonstrated remarkable catalytic effects in reactions such as Diels-Alder and Friedel-Crafts, owing to the highly electron-withdrawing nature of the perfluorinated ligands. researchgate.net
Role of Noncovalent Fluorous Interactions in Chemical Transformations
Beyond covalent bond formation and cleavage, noncovalent interactions involving fluorine play a subtle but important role in the chemistry of perfluorinated compounds. The unique nature of the fluorine atom—its high electronegativity, low polarizability, and the steric bulk of perfluoroalkyl groups—gives rise to so-called "fluorous" effects.
These interactions, which include weak C-H···F hydrogen bonds and F···F contacts, can provide additional stability to the crystal packing of fluorinated molecules. researchgate.net More significantly in the context of chemical transformations, the incorporation of long perfluoroalkyl chains ("ponytails") onto a molecule imparts a strong affinity for fluorous solvents, a property known as "fluorophilicity". nih.gov
This principle is the basis for fluorous biphasic catalysis, where a catalyst bearing fluorous ponytails can be selectively partitioned into a fluorous solvent phase, while the reactants and products remain in a separate organic or aqueous phase. nih.gov This allows for the easy separation and recycling of the catalyst after the reaction, a key principle of green chemistry. The noncovalent interactions between the fluorous chains drive the phase separation, thus having a direct and practical effect on the chemical process. nih.gov Furthermore, the introduction of fluorine into molecular structures alters steric and electronic parameters, which can influence bioavailability and chemical stability. researchgate.net
Applications in Advanced Functional Materials and Chemical Processes
Electrochemical Systems: Advanced Electrolyte Development
The unique physicochemical properties of Ether, bis(nonafluorobutyl), and related hydrofluoroethers (HFEs), such as non-flammability, high oxidation stability, and low surface tension, position them as critical components in the development of next-generation electrochemical systems. researchgate.networktribe.com Their application is particularly prominent in the field of high-performance lithium-ion batteries, where they serve as advanced electrolyte solvents or co-solvents to enhance safety and electrochemical performance.
Perfluorinated and partially fluorinated ethers, including methyl nonafluorobutyl ether (MFE), a compound closely related to Ether, bis(nonafluorobutyl), are being extensively researched as electrolyte components to overcome the limitations of conventional carbonate-based electrolytes. rsc.org Traditional electrolytes are often flammable and unstable at the high voltages required by next-generation cathode materials. worktribe.com Fluorinated ethers address these challenges by creating non-flammable electrolytes that can operate safely under more demanding conditions. rsc.orgacs.org
A key function of fluorinated ethers in lithium-ion batteries is their ability to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. worktribe.comresearchgate.net Research on methyl 1,1,2,2,3,3,4,4,4-nonafluorobutyl ether has shown that it promotes the creation of an interphase rich in lithium fluoride (B91410) (LiF). researchgate.netrsc.org This LiF-rich layer is mechanically robust and electrochemically stable, effectively passivating the electrode surfaces. worktribe.comresearchgate.net
This stable interphase is crucial as it prevents the continuous decomposition of the electrolyte during cycling and suppresses detrimental side reactions between the electrolyte and the highly reactive electrodes. worktribe.comchalmers.seacs.org The resulting inorganic-rich SEI and CEI are thinner and more stable than the organic-rich layers formed in conventional electrolytes, which is a significant factor in extending the cycle life and improving the safety of the battery. researchgate.netmdpi.commdpi.com
Fluorinated ethers such as Ether, bis(nonafluorobutyl) typically exhibit weak-solvating power towards lithium ions. researchgate.net Rather than being a primary solvent, they often function as a diluent within the electrolyte. researchgate.net This property is leveraged in the design of "localized high-concentration electrolytes" (LHCEs). researchgate.netrsc.org In an LHCE, the lithium salt is primarily solvated by a high-polarity solvent (e.g., an ether like 1,2-dimethoxyethane (B42094) or a carbonate), forming salt-solvent clusters. The fluorinated ether is then added as a diluent. researchgate.netacs.orgresearchgate.net
This unique electrolyte structure has two major benefits. First, the fluorinated ether diluent significantly reduces the viscosity of the highly concentrated electrolyte, thereby improving ionic conductivity and Li+ transport. acs.orgnih.gov Second, because the fluorinated ether does not participate strongly in the primary Li+ solvation shell, the lithium ions are less tightly bound. researchgate.net This leads to a lower energy barrier for the desolvation process at the electrode-electrolyte interface, which enhances the kinetics of lithium plating and stripping, contributing to better rate performance and higher efficiency. researchgate.netresearchgate.netresearchgate.net
Specific electrolyte formulations incorporating MFE have demonstrated significant performance improvements. For instance, a non-flammable electrolyte composed of 1.0 M lithium bis(pentafluoroethylsulfonyl)imide (LiBETI) in an 80:20 volume mixture of MFE and ethyl methyl carbonate (EMC) was used in a graphite (B72142)/LiCoO2 cell. This cell successfully discharged its designed capacity and retained 80% of its initial capacity after 50 cycles. researchgate.netrsc.org Another study reported that a mixture of diethylene glycol diethylether and MFE as an electrolyte in graphite/LiFePO4 cells resulted in better rate capability and cycling performance compared to conventional electrolytes. rsc.orgcore.ac.uk The addition of as little as 10% by weight of MFE to a ternary electrolyte system was found to be sufficient to ensure high safety and good electrode wettability, achieving an ionic conductivity of 4.8 mS cm⁻¹ at room temperature. researchgate.net
Table 1: Performance of Electrolyte Formulations Containing Methyl Nonafluorobutyl Ether (MFE)
| Electrolyte Composition | Cell Type | Key Performance Metrics | Source(s) |
| 1.0 M LiBETI in MFE/EMC (80:20 vol%) | Graphite/LiCoO₂ | Maintained 80% capacity after 50 cycles; Non-flammable. | researchgate.netrsc.org |
| MFE mixed with Diethylene Glycol Diethylether | Graphite/LiFePO₄ | Better rate, cycling, and low-temperature performance than conventional electrolytes. | rsc.orgcore.ac.uk |
| Ternary electrolyte with 10 wt% MFE | Graphite/LiFePO₄ | Ionic conductivity of 4.8 mS cm⁻¹ at 25°C; Improved safety and wettability. | researchgate.net |
The high anodic stability of fluorinated ethers makes them indispensable for the development of high-voltage lithium-ion batteries. worktribe.com Conventional carbonate electrolytes begin to decompose oxidatively at potentials above 4.3 V versus Li/Li+, which is insufficient for next-generation high-capacity cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) or nickel-rich LiNiₓMnᵧCo₂O₂ (NMC) materials. worktribe.comrsc.org Fluorinated ethers, however, are stable at these higher potentials. researchgate.net
Methyl 1,1,2,2,3,3,4,4,4-nonafluorobutyl ether, in particular, has been shown to enable the stable operation of high-voltage lithium metal anodes by fostering a protective, LiF-rich CEI on the cathode surface. researchgate.netrsc.org The use of fluorinated ethers as diluents in LHCEs is a primary strategy for stabilizing these high-voltage systems. researchgate.netnih.gov For example, Li||LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) full cells using electrolytes with a fluorinated ether diluent have demonstrated excellent cycling stability at high voltages. nih.govnih.gov
Table 2: Impact of Fluorinated Ether-Based Electrolytes on High-Voltage Cell Performance
| Cell Type | Electrolyte Feature | Voltage | Performance Highlight | Source(s) |
| Li | LiNi₀.₈Co₀.₁Mn₀.₁O₂ | Fluorinated ether diluent (DTDL) | >4.4 V | |
| Li | LiNi₁/₃Mn₁/₃Co₁/₃O₂ | Fluorinated ether diluent (BTFE) | >4.2 V | |
| Li | LiNi₀.₅Mn₁.₅O₄ | Non-flammable electrolyte with HFPM | Up to 5.5 V | |
| Li | NCM523 | HFE as diluent in LHCE | 4.3 V |
Perhaps the most critical contribution of Ether, bis(nonafluorobutyl) and related HFEs to battery technology is the mitigation of thermal runaway. researchgate.netrsc.org Thermal runaway is a catastrophic failure mode where exothermic reactions lead to a rapid, uncontrolled increase in cell temperature, often resulting in fire or explosion. google.com The inherent non-flammability of highly fluorinated ethers directly addresses this issue. worktribe.comrsc.org
Electrolytes formulated with a significant proportion of MFE have been shown to have no flash point. researchgate.networktribe.com In abuse tests, such as nail penetration, cells containing MFE-based electrolytes did not experience thermal runaway. researchgate.netacs.org The temperature of the cell increased only slowly, demonstrating the profound safety enhancement provided by the fluorinated ether component. rsc.orgacs.org This fire-retardant property is attributed to the high fluorine-to-hydrogen (F/H) ratio in the ether's molecular structure. rsc.org Furthermore, by promoting a more stable SEI, these ethers also help prevent the initial exothermic decomposition reactions that can trigger thermal runaway. rsc.org
Integration of Perfluorinated Ethers in Novel Battery Chemistries and Electrolyte Additives
The integration of perfluorinated ethers, such as methyl nonafluorobutyl ether, into battery electrolytes is a strategy to enhance safety and performance. These ethers are often used as co-solvents to create non-flammable electrolytes for lithium-ion batteries. nih.govresearchgate.netresearchgate.net Research has shown that introducing highly fluorinated ethers can suppress the flammability of common carbonate-based electrolytes. researchgate.net
For instance, a mixture of diethylene glycol diethylether and methyl-nonafluorobutyl ether has been investigated as a safe electrolyte for lithium-ion batteries. researchgate.net The addition of fluoroethylene carbonate as an additive helps to improve the compatibility with the graphite anode. researchgate.net Such electrolytes exhibit non-flammability, a high flash point, and low viscosity, with conductivities reaching up to 3.8 mS cm⁻¹ at 25 °C. researchgate.net In another study, an electrolyte formulated with propylene (B89431) carbonate and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, with a fluoroethylene carbonate additive, demonstrated high safety, good wettability, and a conductivity of 5.04 mS cm⁻¹ at 25°C. researchgate.net
The use of hydrofluoroethers (HFEs) as co-solvents is a recognized approach to formulate non-flammable electrolytes that are compatible with lithium-ion chemistry. researchgate.net Even a small amount, around 10 wt%, of methyl-nonafluorobutyl ether can be sufficient to ensure the high safety of the electrolyte and provide better wettability for electrodes and separators compared to conventional electrolytes. researchgate.net These ternary electrolytes can achieve conductivities of up to 4.8 mS cm⁻¹ at 25°C and have shown improved rate and cycle performances in graphite/LiFePO4 coin cells. researchgate.net
Perfluorinated-anion additives in ether-based electrolytes for sodium-ion batteries can help form a protective cathode-electrolyte interphase (CEI) and improve the stability of the ethers. acs.org These additives can be preferentially oxidized, which helps the electrolyte withstand high voltages and facilitates uniform sodium deposition, thereby inhibiting dendrite growth. acs.org
Fluorous Chemistry and Separation Science
Fluorous chemistry utilizes the unique properties of highly fluorinated compounds, which are often immiscible with common organic solvents, to facilitate separations. tcichemicals.comresearchgate.net Ether, bis(nonafluorobutyl) and related hydrofluoroethers play a significant role in this field.
Principles and Applications of Fluorous Biphasic Systems (FBS)
Hydrofluoroethers (HFEs) like methyl nonafluorobutyl ether are key solvents in these systems. They can form biphasic systems with various organic solvents, and their miscibility is temperature-dependent. researchgate.net For example, HFE-7100 (methyl perfluorobutyl ether) forms two-layer systems with alkanes or chlorinated solvents at temperatures ranging from -51 to 30 °C. researchgate.net
Phase Behavior and Immiscibility Gaps in Fluorous/Organic Solvent Systems
The formation of two distinct phases in fluorous/organic solvent systems is due to the low polarity and weak van der Waals interactions of perfluorinated compounds. ethz.chsigmaaldrich.com This leads to immiscibility with many organic solvents. nih.govgoogle.com The miscibility of perfluoroalkanes with common organic solvents generally increases with the carbon chain length of the perfluoroalkane. ethz.ch
Hydrofluoroethers (HFEs) like methyl nonafluorobutyl ether also exhibit significant immiscibility gaps with many organic solvents and ionic liquids. researchgate.net Studies have been conducted on the liquid-liquid equilibria for ternary systems containing perfluorohexane, methyl nonafluorobutyl ether, and an organic solvent like toluene (B28343), 1,4-dioxane, or dimethylformamide. acs.org The data from these studies help in predicting and manipulating the phase behavior of these fluorous biphasic systems. acs.org
| Fluorous Solvent | Organic Solvent | Miscibility | Reference |
|---|---|---|---|
| Perfluorohexane | Toluene | Immiscible | acs.org |
| Methyl Nonafluorobutyl Ether | Toluene | Immiscible | acs.org |
| Perfluorohexane | 1,4-Dioxane | Immiscible | acs.org |
| Methyl Nonafluorobutyl Ether | 1,4-Dioxane | Immiscible | acs.org |
| Perfluorohexane | Dimethylformamide | Immiscible | acs.org |
| Methyl Nonafluorobutyl Ether | Dimethylformamide | Immiscible | acs.org |
Solvent Tuning Strategies for Enhanced Partitioning
A significant challenge in fluorous separations is the low partition coefficients of some fluorous compounds. nih.gov "Solvent tuning" is a strategy employed to enhance the partitioning of fluorous-tagged molecules into the fluorous phase. researchgate.netnih.govacs.org This can be achieved by increasing the solvating power of the fluorous phase while simultaneously increasing the fluorophobicity of the organic phase. researchgate.net
The addition of hydrofluoroethers, which are more polar than perfluoroalkanes, to the fluorous phase can improve the solubility of lightly fluorous or polar-functionalized compounds. researchgate.net This strategy reduces the need for very long and numerous perfluoroalkyl chains ("ponytails") on the tagged molecules, making the synthesis of these molecules less complex and costly. researchgate.netnih.gov
Development and Recycling of Fluorous-Tagged Reagents and Catalysts
A primary application of fluorous biphasic systems is the recovery and recycling of expensive catalysts. researchgate.netnih.gov By attaching a fluorous tag to a catalyst, it can be selectively partitioned into the fluorous phase after the reaction is complete. acs.orgnih.gov The fluorous phase containing the catalyst can then be separated and reused in subsequent reaction cycles, often with minimal loss of activity. acs.orgacs.org
| Catalyst Type | Reaction | Recycling Method | Recycling Efficiency | Reference |
|---|---|---|---|---|
| Fluorous Phosphine | Appel Reaction | Photothermal Homogenization | Reusable for at least 10 cycles | acs.org |
| Fluorous Wilkinson's Catalyst | Hydrosilylation | Fluorous Biphasic Extraction | Up to 98% Rhodium retention | acs.org |
| Fluorous Proline Catalyst | Asymmetric Aldol Reactions | Adsorption onto FluoroFlash® | Reusable up to 5 times | researchgate.net |
| Fluorous PtCl2 Complex | Hydrosilylation of Alkynes | Thermomorphic Method | Reusable for 8 times without loss of activity | researchgate.net |
Fluorous Solid-Phase Extraction (F-SPE) and Chromatography for Compound Purification
Fluorous Solid-Phase Extraction (F-SPE) is a purification technique that utilizes a solid phase with fluorous characteristics, typically silica (B1680970) gel with a bonded fluorocarbon phase. nih.govrsc.orgsilicycle.com In a standard F-SPE process, a mixture is loaded onto the fluorous silica gel. Non-fluorous compounds are washed away with a "fluorophobic" solvent, while the fluorous-tagged compounds are retained. nih.gov The desired fluorous compounds can then be eluted using a "fluorophilic" solvent. nih.gov
Hydrofluoroethers like HFE-7100 (perfluorobutyl methyl ether) are often preferred over perfluorocarbons as eluting solvents in "reverse" F-SPE. nih.gov In this variation, standard silica gel is used, and a blend of a fluorous solvent and an organic co-solvent is used to elute the fluorous components from the more polar organic components that are retained on the silica. nih.gov This is because HFEs have better eluting power and miscibility with organic solvents, allowing for a wider range of solvent blends. nih.gov
Fluorous chromatography, including fluorous HPLC, is a powerful separation tool that separates compounds based on their fluorine content. rsc.org This technique has been successfully applied to the separation of complex libraries of organic compounds prepared through fluorous mixture synthesis. rsc.org
High-Throughput Synthesis and Separation Methodologies Utilizing Fluorous Tags
The unique properties of highly fluorinated compounds, such as bis(nonafluorobutyl) ether, have led to the development of fluorous chemistry, a powerful tool for synthesis and separation. greyhoundchrom.com This methodology relies on the principle of "fluorous partition," where molecules tagged with a fluorous group exhibit high solubility in fluorous solvents and low solubility in common organic solvents. unimi.it This differential solubility forms the basis for efficient separation techniques.
Fluorous Solid-Phase Extraction (F-SPE) is a key technique that has emerged from this field. nih.gov In a standard F-SPE, a mixture of fluorous-tagged and non-tagged compounds is passed through a column containing a fluorous stationary phase (like fluorous silica gel). The fluorous-tagged compounds are retained on the column, while the non-tagged organic compounds pass through. The retained compounds can then be eluted using a fluorous solvent. nih.gov
A variation of this is the "reverse" F-SPE, where the mixture is loaded onto standard silica gel. A fluorophilic solvent, such as a blend of methyl nonafluorobutyl ether and an organic co-solvent like ethyl acetate, is used to elute the fluorous-tagged component first. unimi.itnih.gov The non-fluorous compounds can then be recovered using a traditional organic solvent. unimi.it This approach is particularly useful for removing fluorous reagents and byproducts from a desired organic product. nih.gov
The effectiveness of these separations is influenced by the degree of fluorination of the tagged molecules and the choice of eluent. researchgate.net For instance, studies using colored anthraquinone (B42736) probes on fluorous silica gel have shown that while many eluents result in separation that is not highly dependent on the fluorine content, certain solvents like toluene can produce a pronounced separation based on the degree of fluorination. researchgate.net
Fluorous methodologies offer significant advantages in high-throughput synthesis:
Simplified Purification: They allow for the easy separation of products from reagents and catalysts, often just by separating the fluorous phase from the organic phase. greyhoundchrom.com
Reusability: The separated fluorous solvents and catalysts can often be reused, which reduces waste and cost. greyhoundchrom.comunimi.it
Broad Applicability: Fluorous chemistry has been successfully applied in various areas of synthetic chemistry, including the synthesis of complex molecules like oligosaccharides. greyhoundchrom.com
Application in Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse molecules for screening in drug discovery and materials science. researchgate.netrsc.org The success of this approach heavily relies on efficient methods for both synthesis and purification. Fluorous chemistry, utilizing solvents like bis(nonafluorobutyl) ether, provides an elegant solution to the purification challenges inherent in combinatorial synthesis. greyhoundchrom.com
The "light fluorous" synthesis approach, which uses smaller fluorous tags, is particularly well-suited for combinatorial chemistry. nih.gov In this method, a common starting material is attached to a fluorous tag. This tagged material is then subjected to a series of reactions with different building blocks in a parallel or mixture synthesis format. The key advantage becomes apparent during the purification stage.
Using Fluorous Solid-Phase Extraction (F-SPE), the fluorous-tagged products can be easily separated from any non-fluorous starting materials or byproducts. nih.gov This allows for the use of excess reagents to drive reactions to completion, as the excess can be easily removed. researchgate.net
Key advantages of using fluorous tags in combinatorial chemistry include:
Streamlined Purification: F-SPE allows for rapid purification of entire libraries of compounds, significantly accelerating the discovery process. nih.gov
Compatibility with Solution-Phase Chemistry: Lightly fluorous-tagged molecules are often soluble in standard organic solvents, allowing reactions to be conducted in a homogeneous solution phase, which is often more efficient than solid-phase synthesis. nih.gov
Facilitation of Multi-step Synthesis: The ease of purification after each step makes multi-step combinatorial synthesis more feasible and efficient.
Peptoids, a class of bioinspired oligomers, are an excellent example of molecules well-suited for combinatorial synthesis using fluorous techniques. rsc.org Their modular and repetitive synthesis allows for the creation of large, diverse libraries, and fluorous tagging can simplify the purification of these libraries for high-throughput screening. rsc.org
Engineering and Technological Applications of Bis(nonafluorobutyl) Ether
Role in Advanced Heat Transfer Fluids and Refrigerants
Bis(nonafluorobutyl) ether and related hydrofluoroethers (HFEs) are increasingly important as advanced heat transfer fluids, particularly in applications requiring low temperatures and high performance, such as the cooling of electronics and in semiconductor manufacturing. researchgate.netacs.org Their properties make them suitable replacements for older fluids like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). acs.org
These fluids are valued for their high thermal stability, low toxicity, non-flammability, and broad liquid range. acs.orgsolubilityofthings.com For instance, methyl nonafluorobutyl ether (a close relative of bis(nonafluorobutyl) ether) is noted for its high latent heat of vaporization, high liquid density, and low viscosity, which are ideal properties for heat transfer. acs.org
Compositions containing these ethers are suitable as working fluids in a wide temperature range, from as low as -95°C to 100°C. google.com They are used in both mobile and stationary heat transfer systems, including refrigeration, air conditioning, and heat pump apparatuses. google.com In some cases, they are used in azeotropic mixtures with other compounds, like alcohols or halogenated hydrocarbons, to fine-tune properties such as the boiling point for specific cooling applications, like immersion cooling of power lithium batteries. epo.org
Below is a table comparing the properties of related perfluorinated compounds used in heat transfer applications.
| Property | Perfluorotributylamine nih.gov | Perfluoro(2-butyl tetrahydrofuran) |
| Boiling Point | 178 °C | 101-102 °C |
| Melting Point | -50 °C | - |
| Density | 1.884 g/cm³ @ 25 °C | 1.64 g/cm³ |
| Primary Use | Heat-transfer fluid, oxygen carrier | Heat-transfer fluid |
This table is for illustrative purposes and includes related perfluorinated compounds to highlight typical properties.
Lubricant Carrier Systems
Hydrofluoroethers like bis(nonafluorobutyl) ether serve as effective carrier solvents for lubricants, particularly for perfluoropolyether (PFPE) and other fluorinated lubricants. acs.orgmst.dk The primary function of the carrier solvent is to deposit a thin, uniform film of the lubricant onto a component and then evaporate completely, leaving behind no residue.
The desirable characteristics of bis(nonafluorobutyl) ether for this application include:
Excellent Solubility for Fluorinated Lubricants: It can effectively dissolve and carry high-performance fluorinated greases and oils. googleapis.com
Low Surface Tension: This allows the lubricant dispersion to wet surfaces effectively and penetrate into tight spaces, ensuring even coverage. chemicalbook.com
Controlled Evaporation: Its volatility allows it to be removed easily after application without the need for high temperatures. googleapis.com
Chemical Inertness: It does not react with the lubricant or the substrate material.
This application is critical in industries such as electronics, automotive, and medical device manufacturing, where precise lubrication of small or complex components is required. mst.dkyujichemtech.com For example, PFPE lubricants are used to reduce noise and friction in automotive interior components, and a carrier solvent ensures they are applied correctly during manufacturing. mst.dk
Functionalized Ethers in Polymeric Materials and Composites
Functionalized ethers, including structures related to bis(nonafluorobutyl) ether, play a role in the development of advanced polymeric materials and composites. researchgate.netrsc.org The incorporation of fluorinated ether segments into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
One area of application is in the creation of porous organic polymers. For example, monolithic polymers have been synthesized for the purpose of removing contaminants from fluorinated solvents like HFE-7100 (a mixture containing methyl nonafluorobutyl ether). mdpi.com This demonstrates the interaction between fluorinated ethers and specialized polymer systems designed to function in such environments.
Furthermore, functionalized ethers are used in the synthesis of thermosetting polymer composites, such as aromatic ether-containing epoxy resins. rsc.org These materials exhibit high strength and corrosion resistance, making them valuable in industries that require robust materials for applications like microchips and semiconductors. rsc.org
Biocompatible Materials Development
The development of advanced functional materials for biomedical applications necessitates a rigorous selection of constituent compounds that exhibit superior biocompatibility, chemical inertness, and desired physical properties. Ether, bis(nonafluorobutyl), a perfluorinated compound, has garnered attention in this field due to its unique combination of characteristics inherent to perfluoroorganic compounds (PFOCs). These properties, including high gas solubility, low surface tension, and biological passivity, make it a candidate for inclusion in various biocompatible material formulations. nsc.ru
Research into the application of Ether, bis(nonafluorobutyl) in biocompatible materials is often linked to its role as a component in multi-part systems, such as emulsions and coatings, rather than as a primary structural material. Its utility is derived from its physical properties that can enhance the performance and biocompatibility of the final material.
One of the key attributes of perfluorinated compounds like Ether, bis(nonafluorobutyl) is their ability to dissolve and transport significant quantities of gases, such as oxygen and carbon dioxide. nsc.ru This property is of particular interest in the development of materials for tissue engineering and implantable devices, where adequate oxygen supply to surrounding tissues is critical for cell viability and integration. While direct studies detailing the fabrication of solid, oxygen-permeable membranes solely from Ether, bis(nonafluorobutyl) are not prevalent, its incorporation into liquid or gel-based systems for such purposes has been explored.
Patents have disclosed the use of perfluorodibutyl ether as a component in inert fluorochemical liquids for implantable therapeutic delivery systems. google.com In these systems, the perfluorinated liquid can serve as a stable, non-reactive medium to house and protect therapeutic agents or cells. For instance, an implantable system might feature an outer hydrogel coating for biocompatibility and an inner reservoir containing a perfluorinated liquid like Ether, bis(nonafluorobutyl) to ensure the stability and function of encapsulated cells. google.com
While comprehensive in-vitro and in-vivo biocompatibility data specifically for Ether, bis(nonafluorobutyl) as a standalone biomaterial are not extensively published in peer-reviewed literature, its inclusion in formulations intended for biomedical applications points towards an assumption of its biological inertness, a characteristic feature of many perfluorocarbons. The primary mechanism of its biocompatibility is attributed to the strength of the carbon-fluorine bond and the shielding effect of the fluorine atoms, which minimize intermolecular interactions and reactivity with biological tissues.
The following data tables summarize the key properties of Ether, bis(nonafluorobutyl) relevant to its application in biocompatible materials and list some of the patented applications.
Table 1: Physicochemical Properties of Ether, bis(nonafluorobutyl) Relevant to Biocompatible Material Development
| Property | Value | Significance in Biocompatible Materials |
|---|---|---|
| Molecular Formula | C8F18O | Indicates a high degree of fluorination, contributing to chemical inertness. nih.gov |
| Molecular Weight | 454.06 g/mol | Relevant for formulation calculations and understanding diffusion characteristics. nih.gov |
| Boiling Point | ~141 °C | High thermal stability allows for various sterilization methods. |
| Density | ~1.7 g/cm³ | Important for matching the density of surrounding tissues or fluids in certain applications. |
| Surface Tension | Low | Facilitates the formation of stable emulsions and coatings with good spreading properties. |
| Gas Solubility | High (for O2, CO2) | Crucial for applications requiring oxygen transport, such as in artificial blood substitutes or scaffolds for tissue engineering. nsc.ru |
Table 2: Patented Applications of Ether, bis(nonafluorobutyl) in Biocompatible Systems
| Patent Reference | Application Description | Role of Ether, bis(nonafluorobutyl) |
|---|---|---|
| US10493107B2 | Implantable therapeutic delivery system with an outer hydrogel coating. google.com | Component of an inert fluorochemical liquid within the implant to house therapeutic agents or cells. google.com |
| WO2005107764A1 | Perfluorocarbon-in-water microemulsions for biomedical applications. google.com | As the perfluorocarbon phase for creating stable, biocompatible microemulsions for drug delivery or as artificial blood substitutes. google.com |
| US20170224600A1 | Perfluorocarbon liquid-based formulations for treating fungal infections. googleapis.com | As a carrier liquid that can improve gas exchange and deliver active agents. googleapis.com |
Computational and Theoretical Studies of Bis Nonafluorobutyl Ether
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like bis(nonafluorobutyl) ether. These methods can provide detailed insights into orbital energies, molecular interactions, and the relationship between a molecule's structure and its activity.
The electronic structure of a molecule is fundamental to its chemical behavior. For fluorinated ethers, the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest, especially in applications such as electrolytes for lithium-ion batteries.
The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
For fluorinated ethers, the high electronegativity of fluorine atoms significantly influences the electronic structure. It is expected that the presence of the two nonafluorobutyl groups in bis(nonafluorobutyl) ether would lead to a lowering of the HOMO energy level compared to non-fluorinated ethers. This is because the strong electron-withdrawing nature of the fluorine atoms stabilizes the molecule's electrons, making them less available for donation. This increased oxidative stability is a key property for their use in high-voltage battery applications.
Table 1: Predicted Frontier Molecular Orbital Properties of Bis(nonafluorobutyl) Ether
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Low | Indicates high resistance to oxidation. |
| LUMO Energy | High | Suggests resistance to reduction. |
| HOMO-LUMO Gap | Large | Implies high chemical stability and low reactivity. |
| Electron Density | Concentrated around the oxygen atom and withdrawn by the perfluoroalkyl chains. | Influences solvation behavior and interaction with ions. |
This table is generated based on theoretical expectations for highly fluorinated ethers.
Understanding how bis(nonafluorobutyl) ether interacts with other molecules, particularly ions in an electrolyte solution, is crucial for predicting its performance as a solvent or co-solvent. Quantum chemical calculations can be used to determine the thermodynamics of solvation, including the binding energies between the ether and various cations and anions.
In the context of lithium-ion batteries, the solvation of lithium ions (Li⁺) is of paramount importance. The strength of the interaction between the ether's oxygen atom and the lithium ion determines the solvation sheath's structure and stability. For highly fluorinated ethers, the electron-withdrawing effect of the perfluoroalkyl chains reduces the electron density on the oxygen atom, leading to a weaker solvation ability for cations like Li⁺ compared to their non-fluorinated counterparts. rsc.orgarxiv.org
This weaker solvation is often desirable in "weakly solvating electrolytes," where the lithium ion is more readily available to interact with the anion, forming contact ion pairs or aggregates. rsc.orgarxiv.org This can lead to the formation of a more favorable solid electrolyte interphase (SEI) on the battery's anode. Computational studies on similar fluorinated ethers have shown that the Li⁺ solvation structure is often dominated by anions rather than the ether molecules. rsc.orgarxiv.org
Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or chemical performance. For industrial chemicals like bis(nonafluorobutyl) ether, SAR studies often focus on properties relevant to their application and environmental impact.
From a computational perspective, SAR for fluorinated ethers can be investigated by systematically modifying the molecular structure (e.g., changing the length of the perfluoroalkyl chain) and calculating key properties. For instance, increasing the degree of fluorination is known to enhance oxidative stability. osti.gov Computational models can quantify this by calculating the HOMO energy for a series of related molecules.
While specific SAR studies on the chemical performance of bis(nonafluorobutyl) ether are not widely published, it is understood that the two bulky and highly fluorinated nonafluorobutyl groups will dominate its physical and chemical properties, leading to high density, low surface tension, and chemical inertness.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. For bis(nonafluorobutyl) ether, MD simulations are particularly useful for studying its behavior in the liquid state, especially in complex mixtures like electrolyte solutions.
MD simulations can provide a detailed picture of the solvation shell around ions in an electrolyte. By simulating a system containing bis(nonafluorobutyl) ether, a lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI), and potentially other co-solvents, researchers can analyze the coordination number of Li⁺ with the ether's oxygen atoms and the anions. nih.govntu.edu.tw
Based on simulations of similar hydrofluoroethers, it is expected that in an electrolyte containing bis(nonafluorobutyl) ether, the Li⁺ ions would have a low coordination number with the ether molecules. nih.govntu.edu.tw Instead, the primary solvation shell of the Li⁺ would be predominantly composed of anions. nih.govntu.edu.tw This leads to the formation of contact ion pairs (CIPs) and aggregates (AGGs), which significantly influence the electrolyte's transport properties, such as ionic conductivity and lithium transference number. nih.govntu.edu.tw
Table 2: Expected Li⁺ Solvation Shell Composition in a Bis(nonafluorobutyl) Ether-Based Electrolyte from MD Simulations
| Solvating Species | Expected Coordination | Implication |
| Bis(nonafluorobutyl) ether | Low | Weakly solvating nature. |
| Anion (e.g., TFSI⁻) | High | Promotes the formation of CIPs and AGGs. |
This table is based on findings for analogous weakly solvating fluorinated ether electrolytes.
The interface between the electrolyte and the electrodes is critical for the performance and longevity of electrochemical devices. MD simulations are instrumental in studying the molecular-level structure and dynamics at these interfaces.
In the context of lithium-ion batteries, the formation of the solid electrolyte interphase (SEI) on the anode is a key phenomenon. The composition and structure of the SEI are heavily influenced by the electrolyte's components. MD simulations can be used to model the initial stages of SEI formation by observing the decomposition of electrolyte components at the electrode surface.
For electrolytes containing fluorinated ethers like bis(nonafluorobutyl) ether, it is hypothesized that the fluorine-rich environment at the interface promotes the formation of a stable, fluorine-containing SEI, which is beneficial for battery performance. MD simulations can help to understand how bis(nonafluorobutyl) ether molecules arrange themselves at the electrode surface and how they influence the distribution of ions and the subsequent decomposition reactions that form the SEI.
Thermodynamic Modeling of Phase Equilibria
The thermodynamic modeling of phase equilibria is essential for the design and optimization of processes involving bis(nonafluorobutyl) ether, such as purification and formulation. This section explores the computational approaches used to describe its behavior in mixtures.
Vapor-Liquid Equilibrium (VLE) data are fundamental for the design of separation processes like distillation. For bis(nonafluorobutyl) ether, its vapor pressure, a key component of VLE, can be calculated using the Antoine equation:
log₁₀(P) = A - (B / (C + T))
Where P is the vapor pressure and T is the temperature. The constants A, B, and C for bis(nonafluorobutyl) ether have been reported in the Handbook of The Thermodynamics of Organic Compounds and are presented in Table 1. acs.org
Table 1: Antoine Constants for Bis(nonafluorobutyl) ether acs.org
| Parameter Set | A | B | C | Temperature Range (K) | Deviation |
| I | 5.99268 | 1191.989 | -75.34 | 343 to 375 | 0.02 to 0.1 |
| II | 8.0796 | 2207 | 0 | 288 to 313 | 1.0 to 5.0 |
| III | 9.85214 | 2942.979 | 0 | - | - |
Using these constants, the vapor pressure of bis(nonafluorobutyl) ether at various temperatures can be calculated, as shown in Table 2.
Table 2: Calculated Vapor Pressure of Bis(nonafluorobutyl) ether using Antoine Constants (Set I)
| Temperature (K) | Vapor Pressure (kPa) |
| 343 | 23.6 |
| 353 | 36.8 |
| 363 | 55.4 |
| 373 | 80.8 |
For systems exhibiting partial miscibility, Liquid-Liquid Equilibrium (LLE) models are employed. Although specific LLE data for bis(nonafluorobutyl) ether are not available, the behavior of similar fluorinated ethers in mixtures suggests that models like the Nonrandom Two-Liquid (NRTL) and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) would be suitable for describing their phase behavior.
The NRTL model is a local composition model that can represent highly non-ideal mixtures. It uses parameters that are fitted to experimental VLE and LLE data. For a binary system, the NRTL equations for the activity coefficients are dependent on the mole fractions and interaction parameters that account for the non-randomness of the mixture.
The PC-SAFT model is an equation of state based on statistical mechanics. It considers molecules as chains of spherical segments and accounts for repulsive, dispersive, and associative interactions. This model has been shown to be effective in predicting the phase behavior of complex fluids, including those containing fluorinated compounds. The application of PC-SAFT to perfluoroalkanes has demonstrated its capability to model the phase equilibria of these systems with good accuracy.
The prediction of mixture behavior and the effect of co-solvents are crucial for the application of bis(nonafluorobutyl) ether in various formulations. Due to its perfluorinated nature, bis(nonafluorobutyl) ether is expected to exhibit limited miscibility with many common organic solvents. The addition of a co-solvent can significantly alter the phase behavior of such mixtures.
For instance, in the context of electrolytes for batteries, fluorinated ethers are used as co-solvents to improve the performance and safety of lithium-ion batteries. The introduction of a fluorinated co-solvent can enhance the ionic conductivity and electrochemical stability of the electrolyte. While specific studies on bis(nonafluorobutyl) ether as a co-solvent are lacking, research on similar fluorinated ethers indicates that they can play a significant role in modifying the properties of solvent blends.
Theoretical Assessment of Reaction Mechanisms and Degradation Pathways
Understanding the potential reaction mechanisms and degradation pathways of bis(nonafluorobutyl) ether is important for assessing its environmental fate and stability under various conditions. Theoretical assessments, often employing computational chemistry methods like Density Functional Theory (DFT), can provide insights into these processes.
For perfluoroalkyl ether compounds, a key area of investigation is the cleavage of the ether (C-O) bond and the strong carbon-fluorine (C-F) bonds. Theoretical studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the presence of the ether oxygen atom can influence the bond dissociation energies of adjacent C-F bonds.
The degradation of PFECAs is hypothesized to occur through several pathways, including:
Cleavage of the C-O ether bond: This is a characteristic degradation pathway for ether-containing compounds.
Cleavage of C-F bonds: Despite their high strength, these bonds can be broken under certain conditions.
Decarboxylation and subsequent reactions: For PFECAs, the carboxylic group provides an additional reaction site.
While bis(nonafluorobutyl) ether lacks a carboxylic acid group, the insights from PFECA degradation studies are still relevant. The primary degradation pathways for bis(nonafluorobutyl) ether would likely involve the cleavage of the C-O and C-F bonds. Theoretical calculations would be necessary to determine the activation energies for these bond cleavages and to identify the most likely degradation products under specific environmental or industrial conditions.
Advanced Analytical Characterization Techniques for Bis Nonafluorobutyl Ether
Spectroscopic Analysis
Spectroscopic techniques are fundamental for probing the molecular structure and electronic properties of bis(nonafluorobutyl) ether. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and insights into its interactions in solution, while X-ray Photoelectron Spectroscopy (XPS) is crucial for analyzing its surface chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of fluorinated ethers like bis(nonafluorobutyl) ether. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR can confirm the molecular structure, identify isomers, and provide insights into the compound's electronic environment. For bis(nonafluorobutyl) ether, ¹⁹F NMR is particularly informative, providing distinct signals for the fluorine atoms at different positions along the perfluorinated butyl chains.
Beyond structural confirmation, NMR is instrumental in studying solvation phenomena. nih.govresearchgate.net The chemical shifts of solvent and solute nuclei are highly sensitive to intermolecular interactions. nih.gov In applications where bis(nonafluorobutyl) ether is used as a solvent or co-solvent, such as in electrolytes for lithium-ion batteries, NMR can reveal the formation of solvation sheaths around cations. researchgate.net The interaction between the ether oxygen atoms and lithium ions, for instance, can be observed through changes in the ¹⁷O NMR spectra. nih.gov Similarly, ¹H and ¹⁹F NMR can detect weak, long-range interactions between the ether and anions or other solvent molecules, which can influence properties like ion transport and interfacial stability. nih.govkaust.edu.sa Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can further characterize the solvation environment by measuring the diffusion coefficients of different species in the solution, helping to distinguish between free and solvated molecules. kaust.edu.saresearchgate.net
Table 1: Representative NMR Techniques for Bis(nonafluorobutyl) Ether Analysis
| Technique | Nucleus | Information Gained | Application |
|---|---|---|---|
| ¹⁹F NMR | ¹⁹F | Chemical environment of fluorine atoms, structural confirmation, isomer identification. | Structural Elucidation |
| ¹³C NMR | ¹³C | Carbon backbone structure, confirmation of C-O and C-F bonds. | Structural Elucidation |
| ¹H NMR | ¹H | Used if residual protons are present or in studies with proton-containing co-solvents. | Solvation Studies |
| ¹⁷O NMR | ¹⁷O | Probing of the ether oxygen's involvement in cation coordination. | Solvation Studies |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. cea.fr For bis(nonafluorobutyl) ether, XPS is invaluable for studying its behavior at interfaces, such as its adsorption on solid surfaces or its role in the formation of interphases in electrochemical systems. nasa.gov
An XPS analysis of a surface treated with bis(nonafluorobutyl) ether would reveal photoelectrons from carbon (C 1s), oxygen (O 1s), and fluorine (F 1s). The high-resolution spectra of these elements provide detailed chemical state information. The C 1s spectrum is particularly useful, as it can be deconvoluted into multiple peaks corresponding to different chemical environments, such as C-C, C-O, C-F, CF₂, and CF₃ groups. researchgate.net The binding energies of these peaks are characteristic of the specific chemical bonds, allowing for a detailed analysis of the molecular structure and orientation on the surface. caltech.edu This technique can confirm the presence of the ether on a substrate and investigate its potential decomposition or reaction at the interface. nasa.govresearchgate.net
Table 2: Typical Binding Energies in XPS for Perfluorinated Ethers
| Element | Orbital | Chemical Group | Typical Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C / C-H | ~285.0 |
| Carbon | C 1s | C-O | ~286.5 |
| Carbon | C 1s | C-F | ~287.8 |
| Carbon | C 1s | CF₂ | ~291.0 |
| Carbon | C 1s | CF₃ | ~293.0 |
| Oxygen | O 1s | C-O-C | ~534.0 |
Chromatographic Methods
Chromatography is essential for separating bis(nonafluorobutyl) ether from complex mixtures, assessing its purity, and quantifying its presence in various matrices. Gas and liquid chromatography are the primary methods employed for these tasks.
Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is a premier technique for the analysis of volatile and semi-volatile compounds like bis(nonafluorobutyl) ether. sigmaaldrich.comsigmaaldrich.com It is extensively used for purity assessment, allowing for the separation and quantification of the main compound from isomers, residual starting materials, or byproducts. google.com The choice of a suitable capillary column, typically one with a stationary phase designed for separating polar or fluorinated compounds, is critical for achieving good resolution. google.com
In a typical GC-MS analysis, a temperature ramp program is used to elute compounds based on their boiling points and interaction with the stationary phase. agriculturejournals.cz The separated components are then ionized (e.g., by electron impact) and detected by the mass spectrometer, which provides both a quantitative signal and a mass spectrum that serves as a chemical fingerprint for identification. nih.gov This method can achieve low detection limits, making it suitable for monitoring the progress of reactions that produce bis(nonafluorobutyl) ether or for detecting trace impurities in the final product. google.comnih.gov
Table 3: Illustrative GC-MS Parameters for Hydrofluoroether Analysis
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| GC System | ||
| Column | Capillary column for polar/fluorinated compounds | e.g., 50%-phenyl-50%-methypolysiloxane, >50 m length |
| Carrier Gas | Inert gas | Helium at a constant flow of ~1.0-1.5 mL/min |
| Injector Temp. | Ensures rapid volatilization of the sample | 250 - 260°C |
| Oven Program | Temperature ramp to separate components | Start at 40°C, ramp to 250°C |
| MS Detector | ||
| Ionization Mode | Method for creating ions | Electron Ionization (EI) at 70 eV |
| Analysis Mode | Full scan or Selected Ion Monitoring (SIM) | SIM for higher sensitivity and quantification |
While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) and, more powerfully, Liquid Chromatography-Mass Spectrometry (LC/MS) are the preferred methods for analyzing a broad range of Per- and Polyfluoroalkyl Substances (PFAS), including ethers, especially in environmental contexts. lcms.czmdpi.com LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers exceptional sensitivity and specificity for detecting trace levels of these compounds in complex matrices like water. chromatographyonline.comchromatographyonline.com
For the analysis of bis(nonafluorobutyl) ether, a reversed-phase HPLC method would typically be used, employing a C18 column to separate the analyte from other components in the sample. rheno-purewater.ch The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govchromatographyonline.com After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). lcms.cz The tandem MS (MS/MS) capability allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This highly selective process significantly reduces background noise and allows for reliable quantification at parts-per-trillion (ng/L) levels, which is crucial for environmental monitoring. mdpi.com
Table 4: General LC-MS/MS Parameters for PFAS Analysis
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| LC System | ||
| Column | Reversed-phase column | e.g., C18, 50-150 mm length |
| Mobile Phase | Water (A) and Methanol/Acetonitrile (B) | Gradient elution |
| Flow Rate | Rate of mobile phase delivery | 0.2 - 0.5 mL/min |
| Injection Volume | Amount of sample introduced | 10 - 100 µL |
| MS/MS System | ||
| Ionization Source | Method for creating ions in the gas phase | Electrospray Ionization (ESI), negative mode |
| Analysis Mode | High-selectivity detection mode | Multiple Reaction Monitoring (MRM) |
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature or time. For bis(nonafluorobutyl) ether, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant for assessing its thermal stability and phase behavior. These properties are critical for applications involving high temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. researchgate.net For a perfluorinated ether, a TGA thermogram would show the temperature at which the compound begins to evaporate or decompose, indicated by a significant loss of mass. This provides a clear measure of its volatility and upper-temperature limit for use. researchgate.net The analysis can be run in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess oxidative stability. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. digitellinc.com A DSC scan of bis(nonafluorobutyl) ether can identify phase transitions such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions (a step change in the heat capacity). researchgate.net This information is vital for understanding the material's physical state and behavior over a wide temperature range.
Table 5: Information Obtained from Thermal Analysis of Perfluorinated Ethers
| Technique | Measurement | Key Information Provided |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of decomposition, thermal stability, volatility. researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of "Ether, bis(nonafluorobutyl)". By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify endothermic and exothermic processes, such as melting, crystallization, and glass transitions.
Illustrative DSC Data for a Perfluorinated Compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | -50.2 | -45.8 | 35.6 |
| Crystallization | -85.4 | -90.1 | -42.3 |
Note: This data is representative of a generic perfluorinated compound and is for illustrative purposes only.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of "Ether, bis(nonafluorobutyl)". TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is crucial for understanding the upper temperature limits of the compound's utility and the nature of its degradation products.
During a TGA measurement, a small amount of the sample is placed in a crucible and heated at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For a thermally stable compound like a perfluorinated ether, the TGA curve would show a plateau over a wide temperature range, indicating no significant mass loss. The onset of decomposition is marked by a sharp decrease in mass. The temperature at which significant decomposition occurs is a key indicator of the material's thermal stability. Studies on similar perfluoroalkyl ether carboxylic acids have shown that the ether bonds can weaken the molecule, potentially influencing its decomposition temperature. researchgate.net
Illustrative TGA Data for a Perfluorinated Compound
| Parameter | Value |
|---|---|
| Onset of Decomposition (Tonset) | 350 °C |
| Temperature at 5% Weight Loss (T5%) | 375 °C |
| Temperature at 50% Weight Loss (T50%) | 450 °C |
| Residual Mass at 600 °C | < 1% |
Note: This data is representative of a generic perfluorinated compound and is for illustrative purposes only.
Diffraction Techniques
X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization
X-ray Powder Diffraction (XRPD) is the primary technique for characterizing the crystalline structure of solid materials like "Ether, bis(nonafluorobutyl)". This non-destructive method provides a unique "fingerprint" of a crystalline phase based on the diffraction of X-rays by the crystal lattice. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ).
The XRPD pattern can be used to identify the crystalline form of the compound, determine its phase purity, and provide information about its crystal structure, such as the unit cell dimensions. Each crystalline solid produces a characteristic XRPD pattern with a unique set of diffraction peaks at specific 2θ angles. acs.org The presence of different crystalline forms, or polymorphs, can be identified by comparing their XRPD patterns. While specific crystallographic data for "Ether, bis(nonafluorobutyl)" is not publicly available, analysis of a crystalline sample would yield a distinct pattern of peaks.
Illustrative XRPD Peak Data for a Crystalline Fluorinated Compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.2 | 5.82 | 100 |
| 18.5 | 4.79 | 65 |
| 22.8 | 3.89 | 80 |
| 25.1 | 3.54 | 45 |
| 30.6 | 2.92 | 55 |
Note: This data is representative of a generic crystalline fluorinated compound and is for illustrative purposes only.
Other Specialized Analytical Approaches
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Interfacial Chemistry Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information about the outermost atomic or molecular layers of a surface. ibm.com This makes it an invaluable tool for analyzing the interfacial chemistry of "Ether, bis(nonafluorobutyl)," especially in applications where surface properties are critical.
In ToF-SIMS, a pulsed primary ion beam sputters the sample surface, generating secondary ions that are then analyzed based on their mass-to-charge ratio. The technique can produce high-resolution mass spectra and chemical maps of the surface. For a fluorinated compound like "Ether, bis(nonafluorobutyl)," ToF-SIMS can identify characteristic fluorine-containing fragments, providing insights into the molecular orientation and chemical state at the interface. Studies on perfluorinated polyethers have shown that ToF-SIMS can elucidate fragmentation patterns and the influence of end-groups on ionization. ibm.comibm.comlibretexts.org This technique would be particularly useful for studying the adsorption of this ether on various substrates or for detecting trace amounts of it as a surface contaminant.
Cyclic Voltammetry for Electrochemical Properties
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of a substance. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can provide information about the redox processes, electrochemical stability, and electron transfer kinetics of a compound like "Ether, bis(nonafluorobutyl)".
In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is plotted against the applied potential, producing a cyclic voltammogram. For a fluorinated ether, which is expected to be electrochemically stable, the cyclic voltammogram would likely show a wide potential window with no significant redox peaks. This high electrochemical stability is a desirable property for applications such as electrolytes in high-voltage batteries. ibm.com The absence of oxidation or reduction peaks within a certain potential range would confirm the compound's inertness under those conditions.
Vibrating Tube Densimetry for Density Measurements
Vibrating tube densimetry stands as a precise and well-established technique for determining the density of liquids and gases. The methodology is centered on a U-shaped tube that is electronically excited to oscillate at its natural frequency. epj-conferences.org When a fluid is introduced into the tube, the total mass of the oscillating system changes, which in turn alters the resonant frequency. This change in frequency is directly proportional to the density of the fluid within the tube. nih.gov Modern vibrating tube densimeters can provide highly accurate density measurements over a wide range of temperatures and pressures with a small sample volume. epj-conferences.org
Detailed Research Findings for Related Compounds
Studies have utilized high-pressure vibrating tube densimeters to measure the density of methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether across various temperatures and pressures. In one such study, the densities of both compounds were determined from 283.15 K to 323.15 K at pressures reaching up to 40 MPa. researchgate.net Another extensive investigation focused on methyl nonafluorobutyl ether, reporting density data over a broader temperature range of 298.15 K to 393.15 K and at pressures up to 140 MPa. researchgate.net
These measurements are crucial for developing equations of state and for calculating other thermodynamic properties, such as isothermal compressibility and isobaric thermal expansion. researchgate.netresearchgate.net The experimental data for these related compounds illustrate the utility of vibrating tube densimetry for obtaining accurate density values for fluorinated ethers.
Below are interactive tables summarizing the experimental density data for methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether at a pressure of 0.1 MPa, as derived from high-pressure studies.
Table 1: Experimental Density of Methyl Nonafluorobutyl Ether at 0.1 MPa
| Temperature (K) | Density (g/cm³) |
| 283.15 | 1.5543 |
| 298.15 | 1.5088 |
| 313.15 | 1.4621 |
| 323.15 | 1.4312 |
Data sourced from high-pressure measurements reported in the International Journal of Thermophysics. researchgate.net
Table 2: Experimental Density of Ethyl Nonafluorobutyl Ether at 0.1 MPa
| Temperature (K) | Density (g/cm³) |
| 283.15 | 1.4725 |
| 298.15 | 1.4284 |
| 313.15 | 1.3831 |
| 323.15 | 1.3532 |
Data sourced from high-pressure measurements reported in the International Journal of Thermophysics. researchgate.net
Q & A
Q. What are the recommended methodologies for synthesizing bis(nonafluorobutyl) ethers with high purity?
Bis(nonafluorobutyl) ethers can be synthesized via nucleophilic substitution reactions using fluorinated alkyl halides. For example, coupling nonafluorobutyl iodide with a suitable alkoxide under inert conditions (e.g., dry nitrogen) at controlled temperatures (40–60°C) yields the target compound. Catalytic methods, such as Ullmann-type coupling reactions with copper catalysts, have been validated for analogous perfluorinated ethers . Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate high-purity fractions, as described for methyl nonafluorobutyl ether .
Q. Which spectroscopic techniques are most effective for characterizing bis(nonafluorobutyl) ethers?
- 19F NMR spectroscopy : Essential for confirming fluorinated chain integrity and detecting isomerization (e.g., nonafluorobutyl vs. nonafluoroisobutyl groups) .
- FT-IR spectroscopy : Identifies ether linkages (C-O-C stretching at ~1100 cm⁻¹) and fluorocarbon signatures (CF₂/CF₃ vibrations at 1150–1250 cm⁻¹) .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., methyl nonafluorobutyl ether: m/z 250.06) and fragmentation patterns .
Q. What are the critical parameters for optimizing the flash point and conductivity of bis(nonafluorobutyl) ether-based electrolytes?
Key parameters include:
- Solvent composition : Binary mixtures with carbonates (e.g., ethylene carbonate) enhance ionic conductivity .
- Temperature control : Conductivity increases linearly with temperature (e.g., 0.5–1.5 mS/cm at 25–60°C) .
- Impurity levels : Trace water (>50 ppm) reduces electrochemical stability; use molecular sieves for dehydration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for bis(nonafluorobutyl) ether derivatives?
Discrepancies often arise from differences in experimental conditions (e.g., heating rate, atmosphere). To reconcile
- Standardize protocols : Use thermogravimetric analysis (TGA) under nitrogen with a 5°C/min heating rate.
- Characterize decomposition products : GC-MS identifies volatile byproducts (e.g., fluorinated alkanes) .
- Compare with structurally similar compounds : Methyl nonafluorobutyl ether shows decomposition onset at 180°C, while ethyl derivatives degrade at 160°C due to chain length effects .
Q. What computational approaches are validated for modeling the solvation behavior of bis(nonafluorobutyl) ethers in electrolyte systems?
Molecular dynamics (MD) simulations with force fields parameterized for fluorinated ethers (e.g., OPLS-AA) predict solvation structures. Density functional theory (DFT) calculates Li⁺ binding energies to ether oxygen, correlating with conductivity trends. Experimental validation via Raman spectroscopy (Li⁺-solvent coordination peaks at 740–760 cm⁻¹) is critical .
Q. How do trace impurities in bis(nonafluorobutyl) ethers affect their electrochemical performance?
- Halide residues (e.g., Cl⁻) : Accelerate electrode corrosion; quantify via ion chromatography (<1 ppm acceptable) .
- Isomeric impurities : Nonafluoroisobutyl ethers reduce oxidation stability by 0.2–0.3 V compared to linear isomers . Mitigation involves rigorous distillation and adsorbent treatments (e.g., activated alumina) .
Q. What strategies exist for analyzing environmental persistence of bis(nonafluorobutyl) ethers given limited peer-reviewed data?
- Read-across studies : Use data from structurally similar perfluoropolyethers (PFPEs) to estimate biodegradation half-lives (>100 years in aerobic conditions) .
- Hydrolysis experiments : Test stability in buffered solutions (pH 4–10) at 50°C; monitor via LC-MS for degradation products .
- Ecotoxicity assays : Use Daphnia magna acute toxicity tests (EC50 > 100 mg/L suggests low hazard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
